molecular formula C16H20N4O2 B11017172 N-butyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-butyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11017172
M. Wt: 300.36 g/mol
InChI Key: BWKJOXKVSKERHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves a multi-step process. One common method includes the Fischer indole synthesis, which is a well-known procedure for creating indole derivatives. The process involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of microwave irradiation to speed up the reaction times and the use of high-throughput screening methods to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of N-butyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of bacteria by binding to essential enzymes involved in bacterial cell wall synthesis. In cancer cells, it may induce apoptosis by interacting with key signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

N-butyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other indazole derivatives, such as:

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N-butyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H20N4O2/c1-2-3-8-17-16(22)11-9-14(21)20(10-11)15-12-6-4-5-7-13(12)18-19-15/h4-7,11H,2-3,8-10H2,1H3,(H,17,22)(H,18,19)

InChI Key

BWKJOXKVSKERHU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.